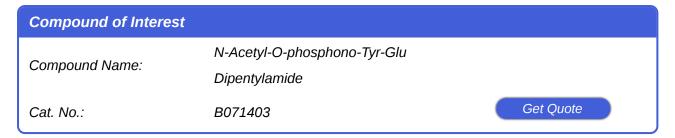




Application Notes and Protocols: Synthesis of N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide is a phosphopeptide mimetic designed to interact with protein signaling pathways, potentially acting as an inhibitor of protein-protein interactions mediated by phosphotyrosine binding domains such as the Src Homology 2 (SH2) domain.[1][2] Phosphorylation and dephosphorylation are critical events in signal transduction, and synthetic phosphopeptides are invaluable tools for studying these processes.[1][3] This document provides a detailed protocol for the solid-phase synthesis of N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide, leveraging established Fmoc-based chemistry for peptide synthesis.[4][5][6]

The synthesis of phosphopeptides can be approached in two primary ways: the 'global' post-synthetic phosphorylation of a resin-bound peptide or the incorporation of a pre-phosphorylated amino acid derivative during synthesis.[5] This protocol will focus on the latter, which offers greater control and yields for specific phosphorylation sites.

Experimental Protocols

This protocol outlines the manual solid-phase synthesis of the target molecule on Rink amide resin.



Materials:

- · Rink Amide Resin
- Fmoc-Glu(OtBu)-OH
- Fmoc-Tyr(PO(OBzl)OH)-OH (or a similar protected phosphotyrosine)
- N,N'-Diisopropylcarbodiimide (DIC)
- Oxyma Pure or Hydroxybenzotriazole (HOBt)
- Piperidine
- Dimethylformamide (DMF)
- Dichloromethane (DCM)
- · Acetic Anhydride
- Dipentylamine
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Dithiothreitol (DTT)
- Water
- HPLC grade solvents for purification

Table 1: Reagents and Solvents



Reagent/Solvent	Purpose	
Rink Amide Resin	Solid support for peptide synthesis	
Fmoc-protected Amino Acids	Building blocks for the peptide chain	
DIC/Oxyma	Coupling reagents	
20% Piperidine in DMF	Fmoc deprotection	
DMF, DCM	Solvents for washing and reactions	
Acetic Anhydride/DMF	N-terminal acetylation	
Dipentylamine	C-terminal amidation	
TFA/TIS/DTT/H ₂ O	Cleavage and deprotection cocktail	

Protocol Steps:

- · Resin Swelling and Preparation:
 - Swell Rink Amide resin in DMF for 1 hour.
 - Wash the resin with DMF (3x) and DCM (3x).
- First Amino Acid Coupling (Glutamic Acid):
 - Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, repeat once.
 - Wash the resin with DMF (5x) and DCM (5x).
 - In a separate vessel, pre-activate Fmoc-Glu(OtBu)-OH (3 eq.) with DIC (3 eq.) and Oxyma (3 eq.) in DMF for 15 minutes.
 - Add the activated amino acid solution to the resin and couple for 2 hours.
 - Monitor the coupling reaction using a Kaiser test. If the test is positive, continue coupling.
 - Wash the resin with DMF (3x) and DCM (3x).



- Second Amino Acid Coupling (Phosphotyrosine):
 - Remove the Fmoc group from the resin-bound Glutamic Acid using 20% piperidine in DMF as described above.
 - Wash the resin thoroughly.
 - Pre-activate Fmoc-Tyr(PO(OBzl)OH)-OH (3 eq.) with DIC (3 eq.) and Oxyma (3 eq.) in DMF.
 - Add the activated phosphotyrosine solution to the resin and couple for 4 hours, or until the Kaiser test is negative.
 - Wash the resin with DMF (3x) and DCM (3x).
- N-terminal Acetylation:
 - Remove the final Fmoc group from the N-terminal phosphotyrosine with 20% piperidine in DMF.
 - Wash the resin.
 - Treat the resin with a solution of 10% acetic anhydride in DMF for 30 minutes to cap the N-terminus.[7]
 - Wash the resin with DMF (3x) and DCM (3x).
- C-terminal Dipentylamide Formation:
 - Cleave the protected peptide from the resin while simultaneously forming the C-terminal amide by treating the resin with a solution of 20% dipentylamine in DMF overnight.
- Cleavage and Deprotection:
 - Evaporate the DMF from the cleavage solution.
 - Treat the resulting residue with a cleavage cocktail of TFA/TIS/DTT/H₂O (e.g., 90:5:2.5:2.5) for 2-4 hours to remove the side-chain protecting groups (OtBu and OBzl).



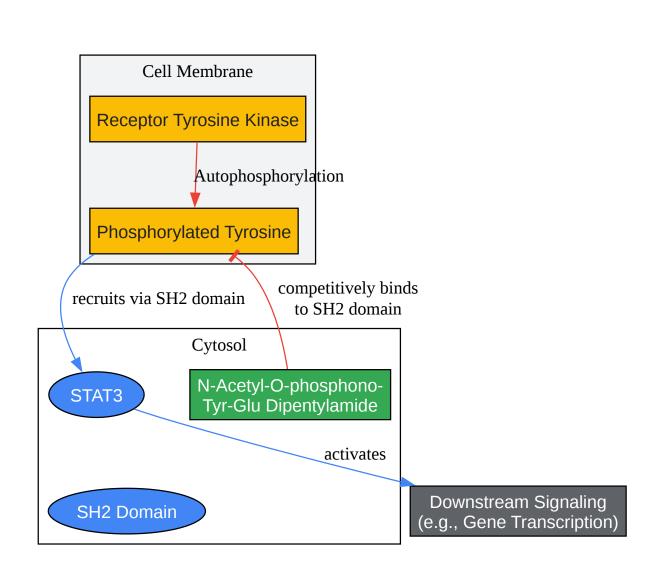
- Precipitate the crude peptide in cold diethyl ether.
- Centrifuge and wash the peptide pellet with cold ether.
- · Purification and Characterization:
 - Purify the crude peptide by reverse-phase HPLC.
 - Characterize the final product by mass spectrometry (e.g., ESI-MS) and NMR to confirm its identity and purity.[3]

Table 2: Summary of Synthesis Steps and Conditions

Step	Reagents	Time
Resin Swelling	DMF	1 hr
Fmoc Deprotection	20% Piperidine in DMF	2 x 5 min
Amino Acid Coupling	Fmoc-Amino Acid, DIC, Oxyma in DMF	2-4 hrs
N-acetylation	10% Acetic Anhydride in DMF	30 min
C-terminal Amidation	20% Dipentylamine in DMF	Overnight
Cleavage & Global Deprotection	TFA/TIS/DTT/H ₂ O	2-4 hrs

Diagrams





Rink Amide Resin | Sivel Resin | Finoc Deprotection | Finoc Deprotection

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Methodological & Application





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